An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole: Structure, Synthesis, and Applications
An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Amino-2-methyl-2H-tetrazole, a heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the compound's precise chemical structure and physicochemical properties. It details a robust, step-by-step synthesis protocol and outlines key spectroscopic data for analytical characterization. Furthermore, this guide explores the pivotal role of the tetrazole moiety, particularly as a bioisostere for carboxylic acids, in modern medicinal chemistry, highlighting its potential in the development of novel therapeutics. Safety, handling, and storage protocols are also provided to ensure safe laboratory practices.
Introduction and Nomenclature Clarification
The tetrazole nucleus, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous marketed drugs, where they often serve as metabolically stable bioisosteres of carboxylic acids, enhancing pharmacokinetic profiles and target affinity.[1]
This guide focuses on the compound specified by the CAS Registry Number 6154-04-7 .[3] While the topic requested was "5-Methyl-2H-tetrazol-2-amine," this nomenclature is ambiguous and not standard. The chemically precise and widely accepted IUPAC name for this structure is 2-methyltetrazol-5-amine , commonly referred to as 5-Amino-2-methyl-2H-tetrazole .[3][4] This document will proceed using this correct and verifiable nomenclature to ensure scientific accuracy. The structure consists of a tetrazole ring with a methyl group substituted at the N2 position and an amino group at the C5 position.
Chemical Identity and Structure
Nomenclature and Isomerism
The structural assignment of substituents on the tetrazole ring is critical, as different isomers possess distinct physical and chemical properties. For CAS 6154-04-7, the methyl group is covalently bonded to the nitrogen atom at position 2, and the amino group is at the carbon atom at position 5.
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IUPAC Name: 2-methyltetrazol-5-amine[4]
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Common Name: 5-Amino-2-methyl-2H-tetrazole[3]
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CAS Number: 6154-04-7[3]
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Synonyms: 2-Methyl-5-aminotetrazole, 2H-Tetrazol-5-amine, 2-methyl-[3][5]
Molecular Formula and Weight
Physicochemical Properties
The physical and chemical properties of 5-Amino-2-methyl-2H-tetrazole are summarized in the table below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 104.5-105.5 °C | [6] |
| Boiling Point (Predicted) | 282.9 ± 23.0 °C at 760 mmHg | [6][7] |
| Density (Predicted) | 1.75 - 1.8 ± 0.1 g/cm³ | [6][7] |
| pKa (Predicted) | 2.43 ± 0.10 | [6] |
| Solubility | Soluble in polar solvents like water and alcohols. | [5] |
| Topological Polar Surface Area (TPSA) | 69.62 Ų | [8] |
| Consensus Log Po/w | -0.4 | [8] |
Synthesis and Manufacturing
The synthesis of 5-substituted-2H-tetrazoles is a well-established field in organic chemistry. While various methods exist, a common and robust approach involves the alkylation of a pre-formed 5-aminotetrazole ring.
Retrosynthetic Analysis
The synthesis logically disconnects at the N-CH₃ bond, pointing to 5-aminotetrazole as the key precursor and a methylating agent as the reagent. 5-Aminotetrazole itself can be synthesized from the reaction of cyanamide or dicyandiamide with an azide salt.[9] The subsequent alkylation must be controlled for regioselectivity to favor N2 methylation over N1.
Experimental Protocol: N-Methylation of 5-Aminotetrazole
This protocol describes a representative method for the synthesis of 5-Amino-2-methyl-2H-tetrazole.
Materials:
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5-Aminotetrazole
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Sodium Hydroxide (NaOH)
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Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
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Appropriate solvent (e.g., Water, DMF)
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Hydrochloric Acid (HCl) for pH adjustment
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Ethyl acetate for extraction
Step-by-Step Procedure:
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Deprotonation: Dissolve 5-aminotetrazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.05 eq) at room temperature with stirring. The formation of the sodium salt of 5-aminotetrazole increases the nucleophilicity of the ring nitrogens.
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Methylation: Cool the solution in an ice bath to 0-5 °C. Add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture again in an ice bath and neutralize carefully with hydrochloric acid to a pH of ~7.
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Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-Amino-2-methyl-2H-tetrazole.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential to confirm the identity and isomeric purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (–CH₃) protons and a broad singlet for the amine (–NH₂) protons. In DMSO-d₆, the methyl protons appear around 3.4-4.5 ppm, while the amine protons are typically more downfield.[10]
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¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon and a signal for the C5 carbon of the tetrazole ring. The C5 carbon (C–NH₂) in a 2-substituted isomer typically appears around 167 ppm.[10]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include N–H stretching from the primary amine (typically two bands in the 3100-3400 cm⁻¹ region), C-H stretching from the methyl group (~2900-3000 cm⁻¹), and characteristic ring vibrations (C=N, N=N) in the 1400-1650 cm⁻¹ region.[10]
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Mass Spectrometry (Electron Ionization): The mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight of 99.09.[3][11]
Applications in Drug Development and Research
The primary value of 5-Amino-2-methyl-2H-tetrazole in drug discovery lies in the properties of the tetrazole ring system.
Role as a Carboxylic Acid Bioisostere
In medicinal chemistry, a bioisostere is a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity. The 5-substituted-1H-tetrazole moiety is a non-classical bioisostere of the carboxylic acid group.[1] It shares key properties:
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Acidity: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
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Planarity: The planar, aromatic nature of the tetrazole ring mimics the planar arrangement of a carboxylate group.
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Improved Properties: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, improve metabolic stability against common metabolic pathways, and enhance oral bioavailability.[1]
Logical Pathway of Bioisosteric Replacement
Caption: The concept of bioisosteric replacement for drug optimization.
Potential Therapeutic Areas
While 5-Amino-2-methyl-2H-tetrazole is primarily a building block, the tetrazole core it provides is found in drugs across various therapeutic areas, including:
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Antihypertensive agents (e.g., Losartan)
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Anticancer agents [2]
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Antibacterial and antifungal agents
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Anti-inflammatory drugs
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Antiviral compounds [1]
Its utility extends to materials science, where the nitrogen-rich structure is valuable for creating energetic materials or metal-organic frameworks.[12]
Safety, Handling, and Storage
Proper handling of 5-Amino-2-methyl-2H-tetrazole is crucial for laboratory safety. The compound is classified with several hazards.
GHS Hazard Classification:
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| 🔥 | Flammable Solid | H228: Flammable solid |
| ❗ | Acute Toxicity (Oral), Skin/Eye Irritation, STOT SE | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
(Data sourced from PubChem GHS Classification)[4]
Handling and Personal Protective Equipment (PPE):
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Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Avoid formation of dust and aerosols.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[6]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[6]
-
Store away from strong oxidizing agents.[7]
References
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2-Methyl-2H-tetrazol-5-amine | CAS#:6154-04-7. (2025, August 24). Chemsrc. Retrieved March 30, 2026, from [Link]
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Pustovalov, A., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. Retrieved March 30, 2026, from [Link]
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5-Amino-2-methyl-2H-tetrazole. (n.d.). NIST WebBook. Retrieved March 30, 2026, from [Link]
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Synthesis of 2H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
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5-Amino-2-methyl-2H-tetrazole. (n.d.). Oakwood Chemical. Retrieved March 30, 2026, from [Link]
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5-Amino-2-methyl-2H-tetrazole Condensed phase thermochemistry data. (n.d.). NIST WebBook. Retrieved March 30, 2026, from [Link]
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2-methyl-2H-1,2,3,4-tetrazol-5-amine. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]
- US5451682A - Method for synthesizing 5-aminotetrazole. (n.d.). Google Patents.
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Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. (n.d.). PMC. Retrieved March 30, 2026, from [Link]
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Synthesis of 5-Aminotetrazole. (2020, January 1). YouTube. Retrieved March 30, 2026, from [Link]
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Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1845. Retrieved from [Link]
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Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
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1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Semantic Scholar. Retrieved March 30, 2026, from [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry. Retrieved March 30, 2026, from [Link]
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Synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl). (2021, June 29). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]
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